molecular formula C8H15NO2 B3423044 (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate CAS No. 28168-91-4

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Cat. No.: B3423044
CAS No.: 28168-91-4
M. Wt: 157.21 g/mol
InChI Key: SIHWTRLYXYEMIA-BQBZGAKWSA-N
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Description

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a chiral compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-proline.

    Esterification: The carboxyl group of (S)-proline is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Cyclization: The resulting ethyl ester undergoes cyclization to form the pyrrolidine ring.

    Methylation: The final step involves the methylation of the pyrrolidine ring to introduce the 5-methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalysis: The use of specific catalysts can enhance reaction rates and selectivity, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxo derivatives.

    Reduction: Reduction can produce various reduced forms, depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-Methyl 5-methylpyrrolidine-2-carboxylate: A closely related compound with a similar structure but different ester group.

    (2S,5S)-Ethyl 5-ethylpyrrolidine-2-carboxylate: Another derivative with an additional ethyl group.

Uniqueness

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHWTRLYXYEMIA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435573
Record name Ethyl (5S)-5-methyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28168-91-4, 676560-84-2
Record name Proline, 5-methyl-, ethyl ester, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28168-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5S)-5-methyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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